2-Methoxy-2-(4-methylanilino)-1-phenylethan-1-one
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Overview
Description
2-Methoxy-2-(4-methylanilino)-1-phenylethan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a methoxy group, a methylanilino group, and a phenyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-(4-methylanilino)-1-phenylethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methylaniline with 2-methoxyacetophenone in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-(4-methylanilino)-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-Methoxy-2-(4-methylanilino)-1-phenylethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-2-(4-methylanilino)-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1-phenylethan-1-one: Lacks the methylanilino group.
4-Methylaniline: Lacks the methoxy and ethanone groups.
2-Methoxyacetophenone: Lacks the methylanilino group.
Uniqueness
2-Methoxy-2-(4-methylanilino)-1-phenylethan-1-one is unique due to the presence of both the methoxy and methylanilino groups, which confer distinct chemical and biological properties
Properties
CAS No. |
79866-41-4 |
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Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-methoxy-2-(4-methylanilino)-1-phenylethanone |
InChI |
InChI=1S/C16H17NO2/c1-12-8-10-14(11-9-12)17-16(19-2)15(18)13-6-4-3-5-7-13/h3-11,16-17H,1-2H3 |
InChI Key |
MFQWIDZKEDUVAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C(=O)C2=CC=CC=C2)OC |
Origin of Product |
United States |
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